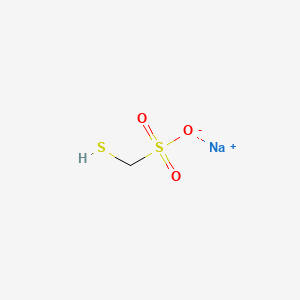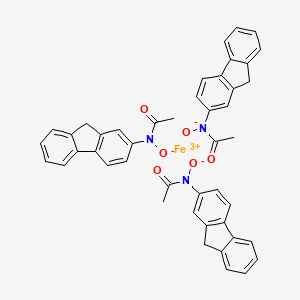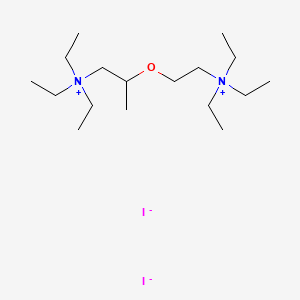
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is a quaternary ammonium compound with the molecular formula C17-H40-N2-O.2I. This compound is known for its unique structure, which includes two triethylammonium groups and an ethoxyethyl linkage. It is primarily used in various chemical and industrial applications due to its ionic properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide typically involves the reaction of triethylamine with an appropriate alkylating agent. The process can be summarized as follows:
Starting Materials: Triethylamine and an alkylating agent such as 1-methyl-2-chloroethoxyethane.
Reaction Conditions: The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Procedure: Triethylamine is added to the solvent, followed by the slow addition of the alkylating agent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
科学研究应用
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its use as a potential drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of ionic liquids and as an additive in electrochemical applications.
作用机制
The mechanism by which Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide exerts its effects involves its ionic nature. The compound can interact with various molecular targets, including cell membranes and enzymes, leading to disruption of normal cellular functions. Its ability to form stable complexes with other molecules also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide
- Ammonium, (2-methyl-2-(2-(triethylammonio)ethoxy)ethyl)ethyldimethyl-, diiodide
Uniqueness
Ammonium, ((1-methyl-2-(triethylammonio)ethoxy)ethyl)triethyl-, diiodide is unique due to its specific ethoxyethyl linkage and the presence of two triethylammonium groups. This structure imparts distinct ionic properties and reactivity, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
64049-89-4 |
|---|---|
分子式 |
C17H40I2N2O |
分子量 |
542.3 g/mol |
IUPAC 名称 |
triethyl-[2-[2-(triethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C17H40N2O.2HI/c1-8-18(9-2,10-3)14-15-20-17(7)16-19(11-4,12-5)13-6;;/h17H,8-16H2,1-7H3;2*1H/q+2;;/p-2 |
InChI 键 |
WETJYPOLZYXLQC-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](CC)(CC)CCOC(C)C[N+](CC)(CC)CC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


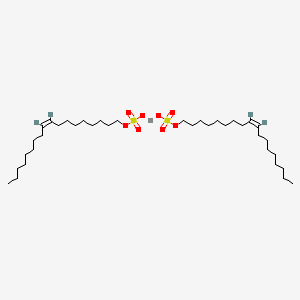
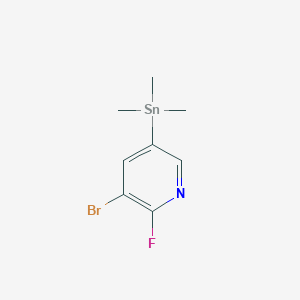


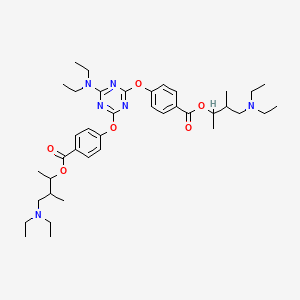
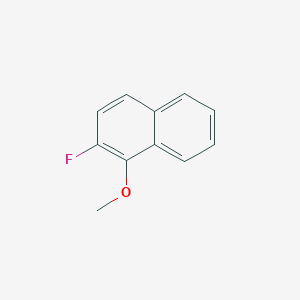
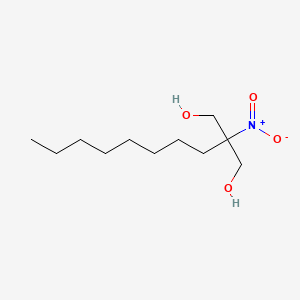

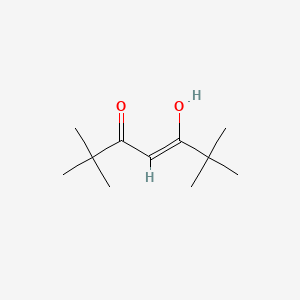
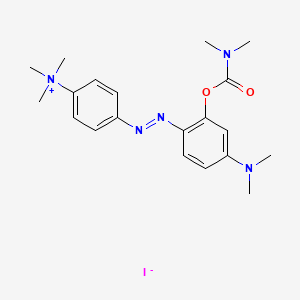
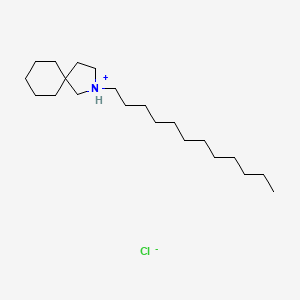
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
